![molecular formula C17H24N2O3 B4239041 N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide](/img/structure/B4239041.png)
N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide
Overview
Description
N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a tool in pharmacological and biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 involves its binding to specific sites on the NMDA receptor and voltage-gated sodium channels. By blocking these channels, N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 can modulate the activity of neurons and alter neurotransmitter release. This can result in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has been reported to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the central nervous system. This can result in the prevention of excitotoxicity, which is a common mechanism of neuronal damage in various neurological disorders. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has also been shown to reduce the activity of voltage-gated sodium channels, which can lead to the prevention of seizures and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has several advantages as a tool in pharmacological and biochemical studies. It has high selectivity and potency, which makes it a useful tool to study specific receptors and ion channels. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 can also be easily synthesized and is readily available. However, there are limitations to its use. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has a relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
For the study of N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 include the development of new analogs, investigation of its role in neurological disorders, and the potential use as a therapeutic agent.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has been widely used in scientific research as a pharmacological tool to study the function of various receptors and ion channels. It has been reported to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has also been shown to block the voltage-gated sodium channels, which are essential for the transmission of action potentials in neurons.
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(4-methylcyclohexyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-15-10-8-14(9-11-15)19-17(21)16(20)18-13-6-4-12(2)5-7-13/h8-13H,3-7H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWRWDIAFMJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N-(4-methylcyclohexyl)oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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